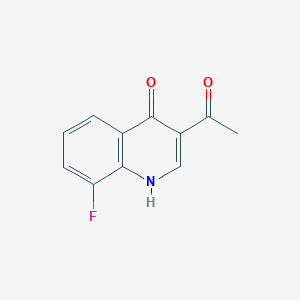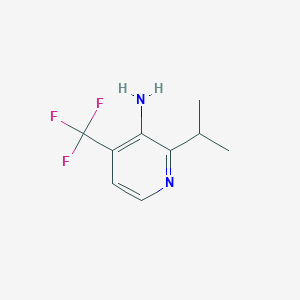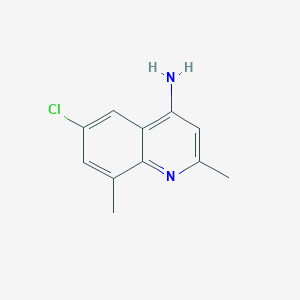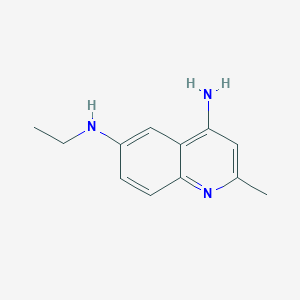
4-Amino-6-ethylaminoquinaldine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Ethyl-2-methylquinoline-4,6-diamine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl and methyl groups, as well as two amino groups at positions 4 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Ethyl-2-methylquinoline-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and ethylamine.
Alkylation: The first step involves the alkylation of 2-methylquinoline with ethylamine under basic conditions to introduce the ethyl group at the N6 position.
Amination: The next step involves the introduction of amino groups at positions 4 and 6. This can be achieved through a series of reactions involving nitration, reduction, and subsequent amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N6-Ethyl-2-methylquinoline-4,6-diamine in high purity.
Industrial Production Methods
Industrial production of N6-Ethyl-2-methylquinoline-4,6-diamine may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N6-Ethyl-2-methylquinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
N6-Ethyl-2-methylquinoline-4,6-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N6-Ethyl-2-methylquinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
類似化合物との比較
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of N6-Ethyl-2-methylquinoline-4,6-diamine, known for its biological activities.
N6- [2- [ [4- (diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine: A structurally similar compound with different substituents, used in various research applications.
Quinoxaline Derivatives: Compounds with similar heterocyclic structures, known for their antimicrobial and anticancer properties.
Uniqueness
N6-Ethyl-2-methylquinoline-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
858451-60-2 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC名 |
6-N-ethyl-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C12H15N3/c1-3-14-9-4-5-12-10(7-9)11(13)6-8(2)15-12/h4-7,14H,3H2,1-2H3,(H2,13,15) |
InChIキー |
FZKWEVUGZMVLEV-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC2=C(C=C(N=C2C=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


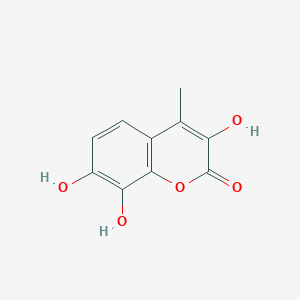

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
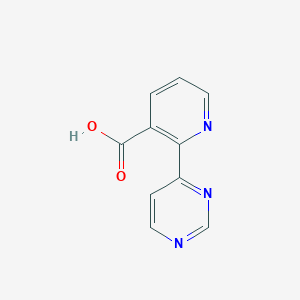

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)
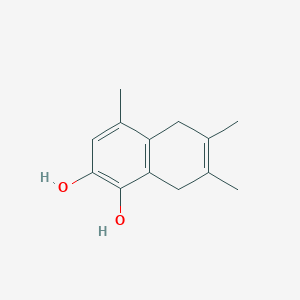

![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
